美多西汀-13C,d3 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

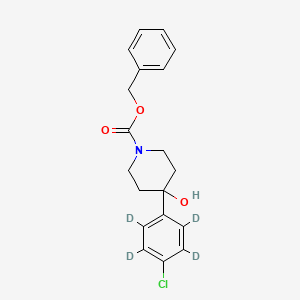

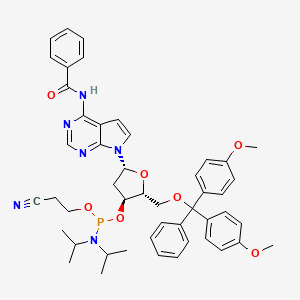

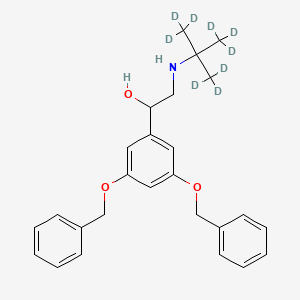

美托咪定-13C-d3(盐酸盐)是美托咪定盐酸盐的氘代和碳-13标记版本。美托咪定盐酸盐是一种口服有效的α2-肾上腺素受体激动剂,以其镇静和镇痛特性而闻名。 氘代和碳-13标记版本主要用作质谱法中美托咪定的内标 .

科学研究应用

Medetomidine-13C-d3 (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Medetomidine.

Biology: Employed in studies involving α2-adrenoceptor agonists to understand their biological effects.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate the behavior of Medetomidine in biological systems.

Industry: Applied in the development and quality control of pharmaceutical formulations containing Medetomidine

作用机制

美托咪定-13C-d3(盐酸盐)通过激活α2-肾上腺素受体发挥作用。这种激活导致去甲肾上腺素释放的抑制,从而产生镇静和镇痛作用。 该化合物通过激活血管上的α2-肾上腺素受体引起外周血管收缩 .

类似化合物:

右美托咪定: 美托咪定的立体异构体,具有类似的镇静和镇痛特性。

可乐定: 另一种α2-肾上腺素受体激动剂,用于其降压和镇静作用。

独特性: 美托咪定-13C-d3(盐酸盐)由于其同位素标记而独一无二,使其成为质谱法中用于精确定量和分析的宝贵工具。 这种标记在各种样品中检测和测量美托咪定方面提供了更高的灵敏度和特异性 .

生化分析

Biochemical Properties

Medetomidine-13C,d3 Hydrochloride interacts with α2-adrenoceptors, which are a type of G protein-coupled receptor (GPCR) found in the nervous system . The interaction between Medetomidine-13C,d3 Hydrochloride and α2-adrenoceptors leads to a decrease in neurotransmitter release, thereby exerting its sedative and analgesic effects .

Cellular Effects

Medetomidine-13C,d3 Hydrochloride influences cell function by interacting with α2-adrenoceptors on the cell surface . This interaction can lead to changes in cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The mechanism of action of Medetomidine-13C,d3 Hydrochloride involves binding to α2-adrenoceptors . This binding inhibits the release of norepinephrine, a neurotransmitter, thereby reducing neuronal activity . This leads to the sedative and analgesic effects observed with Medetomidine-13C,d3 Hydrochloride .

Temporal Effects in Laboratory Settings

The effects of Medetomidine-13C,d3 Hydrochloride can vary over time. For instance, it has been reported that the sedative effects of Medetomidine-13C,d3 Hydrochloride can be observed shortly after administration

Dosage Effects in Animal Models

In animal models, the effects of Medetomidine-13C,d3 Hydrochloride can vary with dosage . At lower doses, Medetomidine-13C,d3 Hydrochloride can induce sedation, while at higher doses, it may cause profound bradycardia .

准备方法

合成路线和反应条件: 美托咪定-13C-d3(盐酸盐)的合成涉及将氘和碳-13同位素掺入美托咪定分子中最后一步涉及形成盐酸盐 .

工业生产方法: 美托咪定-13C-d3(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,以确保最终产品的纯度和同位素标记 .

化学反应分析

反应类型: 美托咪定-13C-d3(盐酸盐)会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化形成相应的氧化产物。

还原: 还原反应可以将该化合物转化为其还原形式。

取代: 咪唑环可以与各种试剂发生取代反应.

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 硼氢化钠和氢化铝锂等还原剂被使用。

取代: 卤素和烷基化试剂等试剂通常被使用.

形成的主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生氘代类似物 .

4. 科研应用

美托咪定-13C-d3(盐酸盐)具有广泛的科研应用,包括:

化学: 用作质谱法中美托咪定的内标。

生物学: 用于涉及α2-肾上腺素受体激动剂的研究,以了解其生物学效应。

医学: 用于药代动力学和药效学研究,以研究美托咪定在生物系统中的行为。

相似化合物的比较

Dexmedetomidine: A stereoisomer of Medetomidine with similar sedative and analgesic properties.

Clonidine: Another α2-adrenoceptor agonist used for its antihypertensive and sedative effects.

Xylazine: An α2-adrenoceptor agonist used in veterinary medicine for sedation and analgesia.

Uniqueness: Medetomidine-13C-d3 (hydrochloride) is unique due to its isotopic labeling, which makes it an invaluable tool in mass spectrometry for accurate quantification and analysis. This labeling provides enhanced sensitivity and specificity in detecting and measuring Medetomidine in various samples .

属性

IUPAC Name |

5-[2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/i3+1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNGEIHDPSLNMU-RWALGPICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C1=CC=CC(=C1C)C)C2=CN=CN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721477 |

Source

|

| Record name | 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216630-06-6 |

Source

|

| Record name | 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

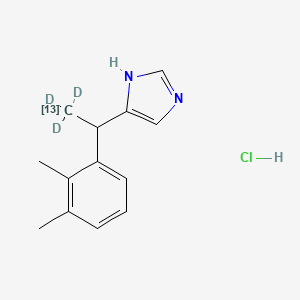

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)